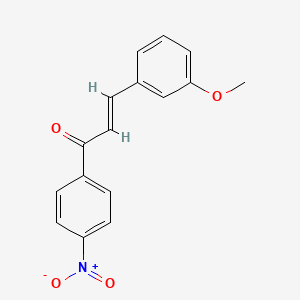

![molecular formula C14H13Cl2NO B3114094 3,4-dichloro-N-[(4-methoxyphenyl)methyl]aniline CAS No. 199481-06-6](/img/structure/B3114094.png)

3,4-dichloro-N-[(4-methoxyphenyl)methyl]aniline

Overview

Description

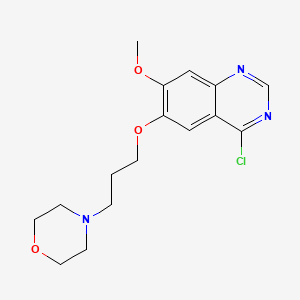

3,4-dichloro-N-[(4-methoxyphenyl)methyl]aniline is a chemical compound with the molecular formula C14H13Cl2NO . It is a derivative of aniline, which is an organic compound consisting of a phenyl group attached to an amino group .

Molecular Structure Analysis

The molecular structure of 3,4-dichloro-N-[(4-methoxyphenyl)methyl]aniline consists of an aniline ring substituted with two chlorine atoms and a methoxyphenylmethyl group . The exact structure can be determined using techniques such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry .Scientific Research Applications

Biologically Active Substituted Anilides

Studies on substituted anilides of heterocyclic series suggest potential biological activities for compounds synthesized from corresponding heterocyclic carbonyl chlorides and substituted anilines. The structural and conformational characteristics of these compounds, such as 4′-methoxycarbonyl-N-phenyl-3-chlorobenzo[b]thiophene-2-carboxamide, are crucial for their biological activity. Hydrogen bond formation is a key factor, indicating the significance of substituted anilines in developing biologically active molecules (Jarak, Pavlović, & Karminski-Zamola, 2007).

Antimicrobial and Anticancer Applications

Compounds synthesized from substituted anilines have been evaluated for their antimicrobial activity. For instance, pyrazolines based thiazolidin-4-one derivatives, prepared from substituted aniline and thioglycolic acid, showed excellent properties regarding anticancer and HIV activities. This highlights the potential of substituted anilines in the development of new therapeutic agents (Patel et al., 2013).

Electrochromic Materials

The synthesis of novel donor–acceptor systems employing substituted anilines demonstrates their application in creating electrochromic materials with outstanding optical contrasts and fast switching speeds in the NIR region. Such properties make these materials suitable for applications in smart windows and displays (Li et al., 2017).

Src Kinase Inhibitors

Substituted anilines have been optimized as potent inhibitors of Src kinase activity, crucial for the development of anticancer drugs. Through systematic modification, compounds have demonstrated significant inhibition of both Src kinase activity and Src-mediated cell proliferation, indicating the role of substituted anilines in designing novel inhibitors (Boschelli et al., 2001).

Palladium-Catalyzed Aminations

Research into palladium-catalyzed amination of aryl halides and triflates highlights the versatility of substituted anilines in organic synthesis, enabling the formation of complex molecules through efficient and selective reactions. This process is fundamental for constructing pharmacologically active compounds and materials science applications (Wolfe & Buchwald, 2003).

Safety and Hazards

properties

IUPAC Name |

3,4-dichloro-N-[(4-methoxyphenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO/c1-18-12-5-2-10(3-6-12)9-17-11-4-7-13(15)14(16)8-11/h2-8,17H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPXACCHROYOAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichloro-N-[(4-methoxyphenyl)methyl]aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

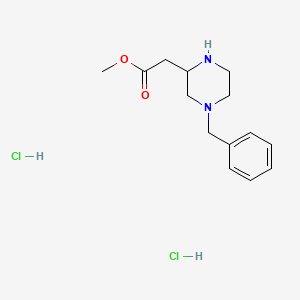

![N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]formamide](/img/structure/B3114014.png)

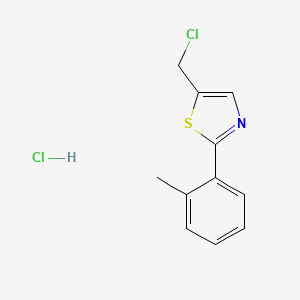

![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B3114036.png)

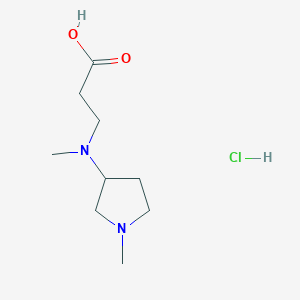

![cis-1-Azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B3114040.png)

![(3aR,6aS)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride](/img/structure/B3114052.png)

![2-Fluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B3114053.png)

![tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B3114064.png)

![(1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid](/img/structure/B3114090.png)